CSK Selectivity Differential vs Dasatinib and Bosutinib: >448-fold Selectivity Window Compared with ~5-fold and ~30-fold
AZD0424 exhibits considerably greater selectivity for Src and ABL1 kinases over C-terminal Src kinase (CSK), a negative regulator of Src, compared with the clinically approved dual Src/Abl inhibitors dasatinib and bosutinib. Specifically, AZD0424 displays >448-fold selectivity for SFKs and ABL1 over CSK, and >933-fold selectivity over VEGFR-2. In contrast, dasatinib and bosutinib show only approximately 5-fold and 30-fold selectivity for SFKs over CSK, respectively [1]. This selectivity differential is reported in the same publication for all three compounds, enabling direct comparison. Broader CSK inhibition by dasatinib and bosutinib may counterproductively inhibit a negative regulatory kinase, potentially confounding Src pathway readouts [1].
| Evidence Dimension | Selectivity ratio: SFK/ABL1 inhibition vs C-terminal Src kinase (CSK) inhibition |
|---|---|
| Target Compound Data | AZD0424: >448-fold selectivity for SFKs/ABL1 over CSK; >933-fold over VEGFR-2 |
| Comparator Or Baseline | Dasatinib: ~5-fold selectivity SFKs over CSK; Bosutinib: ~30-fold selectivity SFKs over CSK |
| Quantified Difference | AZD0424 CSK selectivity is >89-fold higher than dasatinib and >14-fold higher than bosutinib |
| Conditions | Kinase selectivity profiling data reviewed in the first-in-human Phase I trial publication (Woodcock et al., 2018, Br J Cancer); comparative values from Davis et al. (2011) Nat Biotechnol kinase inhibitor selectivity analysis |
Why This Matters
For research applications requiring clean interrogation of Src-specific signalling without confounding CSK inhibition, AZD0424's >448-fold selectivity window makes it the preferred tool compound over dasatinib or bosutinib, where residual CSK activity suppression may mask or distort Src-dependent phenotypes.
- [1] Woodcock VK, Clive S, Wilson RH, Coyle VM, Stratford MRL, Folkes LK, Eastell R, Barton C, Jones P, Kazmi-Stokes S, Turner H, Halford S, Harris AL, Middleton MR. A first-in-human phase I study to determine the maximum tolerated dose of the oral Src/ABL inhibitor AZD0424. Br J Cancer. 2018 Mar 20;118(6):770-776. doi: 10.1038/bjc.2017.484. View Source
